6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that combines the structural features of benzothiazole, piperazine, and purine
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . Piperazine derivatives, another component of the compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
tuberculosis . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole and piperazine derivatives, which are components of this compound, have been found to interact with various biochemical pathways related to their respective biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Benzothiazole derivatives have been found to have anti-tubercular activity , and piperazine derivatives have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxy-substituted aldehydes under acidic conditions to form the benzothiazole ring.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to introduce the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- **6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine
- **6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-ethyl-9H-purine
- **6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-phenyl-9H-purine
Uniqueness
The uniqueness of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBZDGPRGQDMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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